4-bromo-5-chloropyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-5-chloropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256822-21-5 . It has a molecular weight of 236.45 and its IUPAC name is 4-bromo-5-chloro-2-pyridinecarboxylic acid .

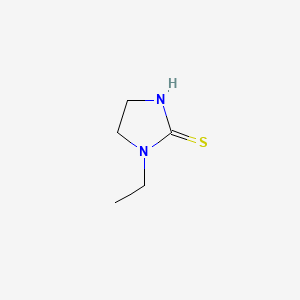

Molecular Structure Analysis

The InChI code for 4-bromo-5-chloropyridine-2-carboxylic acid is 1S/C6H3BrClNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-5-chloropyridine-2-carboxylic acid are not available, related compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical And Chemical Properties Analysis

4-bromo-5-chloropyridine-2-carboxylic acid is a powder . It has a molecular weight of 236.45 . The storage temperature is normal, and it is recommended to be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 4-bromo-5-chloropyridine-2-carboxylic acid, play a significant role in the field of biocatalysis. These acids can be produced fermentatively by engineered microbes, including Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, they become inhibitory to these microbes, impacting the desired yield and titer of biorenewable chemicals. The inhibitory effects are attributed to damage to the cell membrane and a decrease in microbial internal pH. Understanding these mechanisms is crucial for metabolic engineering strategies aimed at increasing microbial robustness and improving industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant and Pharmacological Properties of Phenolic Acids

Phenolic acids, including derivatives of 4-bromo-5-chloropyridine-2-carboxylic acid, have garnered attention for their versatile biological and pharmacological effects. Chlorogenic Acid (CGA), a prominent phenolic acid, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities, among others. These compounds modulate lipid and glucose metabolism, showcasing potential in treating metabolic disorders such as diabetes and obesity. The study emphasizes the importance of further research to optimize the biological and pharmacological effects of phenolic acids (Naveed et al., 2018).

Synthon Modularity in Cocrystals

The study of synthon modularity, particularly in the context of halogen···halogen interactions, is crucial for the design of cocrystals involving 4-bromo-5-chloropyridine-2-carboxylic acid derivatives. These interactions are critical for predicting and designing new cocrystal structures with desired properties. The research highlights the use of synthon theory in the deliberate design of cocrystals, offering insights into acid–amide heterosynthons' robustness across various crystal structures (Tothadi, Joseph, & Desiraju, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The production of organic acids through fermentative routes, including those involving 4-bromo-5-chloropyridine-2-carboxylic acid, has led to renewed interest in carboxylic acid removal from aqueous streams. Liquid-liquid extraction (LLX) is a mainstay technology for recovering carboxylic acids from diluted aqueous streams. This review covers solvent developments for LLX of carboxylic acids, including new solvents like ionic liquids and improvements in traditional amine-based systems. The review underscores the evolving landscape of solvent technologies for efficient acid extraction processes (Sprakel & Schuur, 2019).

Influence of Metals on Biologically Important Ligands

This research focuses on how selected metals affect the electronic system of molecules, including carboxylic acids like 4-bromo-5-chloropyridine-2-carboxylic acid. The study uses various spectroscopic techniques to examine the structural effects of metals on ligands, demonstrating the importance of understanding these interactions for the development of metal-based therapeutics and the design of complex compounds with enhanced stability and specificity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-chloropyridine-2-carboxylic acid involves the bromination and chlorination of pyridine-2-carboxylic acid followed by carboxylation of the resulting compound.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "Bromine", "Chlorine", "Sulfuric acid", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Step 1: Bromination of Pyridine-2-carboxylic acid", "Pyridine-2-carboxylic acid is dissolved in concentrated sulfuric acid and cooled to 0°C. Bromine is added dropwise to the solution with stirring until the solution turns yellow. The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours. The resulting yellow solid is filtered and washed with water to yield 4-bromo-pyridine-2-carboxylic acid.", "Step 2: Chlorination of 4-bromo-pyridine-2-carboxylic acid", "4-bromo-pyridine-2-carboxylic acid is dissolved in glacial acetic acid and cooled to 0°C. Chlorine gas is bubbled through the solution for 2 hours. The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours. The resulting white solid is filtered and washed with water to yield 4-bromo-5-chloropyridine-2-carboxylic acid.", "Step 3: Carboxylation of 4-bromo-5-chloropyridine-2-carboxylic acid", "4-bromo-5-chloropyridine-2-carboxylic acid is dissolved in a mixture of sodium hydroxide and water. Carbon dioxide gas is bubbled through the solution for 2 hours. The resulting white solid is filtered and washed with water to yield the final product, 4-bromo-5-chloropyridine-2-carboxylic acid." ] } | |

CAS-Nummer |

1256822-21-5 |

Molekularformel |

C6H3BrClNO2 |

Molekulargewicht |

236.5 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.